

danicopan phase III clinical trial efficacy results

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Danicopan

CAS No.: 1903768-17-1

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Efficacy Results from the ALPHA Phase III Trial

The table below summarizes the key efficacy outcomes from the ALPHA trial, comparing add-on **danicopan** to placebo plus C5 inhibitor (eculizumab or ravulizumab) at 12 weeks, and showing the sustained effects through the long-term extension period [1] [2].

Efficacy Endpoint	Baseline (Mean)	Change from Baseline at Week 12 (LS Mean)	Results at Week 24	Results at Week 48-72 (LTE)
Hemoglobin (g/dL)	~9.0 g/dL [1]	+2.94 g/dL (vs. +0.50 g/dL with placebo) [2]	Sustained improvement (LS Mean change: +3.17 g/dL) [2]	Improvements maintained [1] [2]
Absolute Reticulocyte Count (ARC)	Not specified in detail	Significant decrease [1] [2]	Sustained decrease [1] [2]	Sustained decrease [1]
Lactate Dehydrogenase (LDH)	Elevated at baseline	Maintained at low levels (control of IVH) [2]	Maintained at low levels [2]	Maintained, demonstrating sustained IVH control [1] [2]

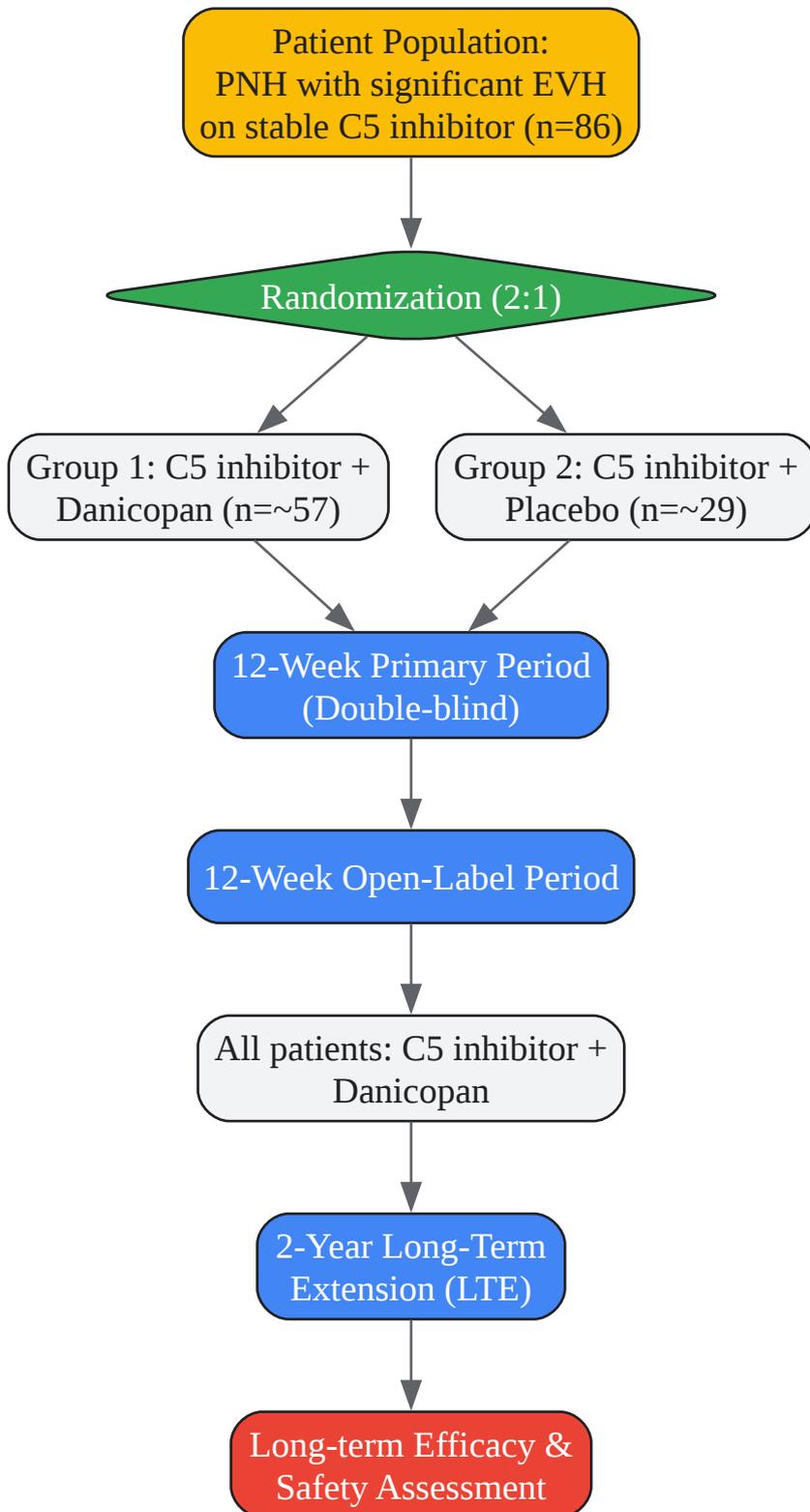
Efficacy Endpoint	Baseline (Mean)	Change from Baseline at Week 12 (LS Mean)	Results at Week 24	Results at Week 48-72 (LTE)
Transfusion Avoidance	Not applicable	Significantly higher with danicopan [1]	Sustained benefit [1]	Maintained in the long term [1]
FACIT-Fatigue Score	~28-30 [1]	Clinically relevant improvement [2]	Improvements maintained or improved [2]	Data support sustained benefit [1]

Experimental Protocol & Trial Design

Understanding the methodology is crucial for interpreting the results.

- **Trial Design:** The ALPHA trial was a **global, pivotal, double-blind, placebo-controlled, randomized Phase III study** [2].
- **Objective:** To evaluate the superiority of **danicopan** as an add-on to C5 inhibitor therapy (eculizumab or ravulizumab) in PNH patients with clinically significant EVH [2].
- **Patient Population:** 86 patients were randomized. Participants had PNH and were experiencing significant EVH, defined as hemoglobin ≤ 9.5 g/dL and an absolute reticulocyte count (ARC) $\geq 120 \times 10^9/L$, despite stable treatment with a C5 inhibitor [1].
- **Treatment Regimen:**
 - **Intervention Group:** Received **danicopan** 150 mg three times daily in addition to their ongoing C5 inhibitor [1] [2].
 - **Control Group:** Received a placebo in addition to their ongoing C5 inhibitor [2].
- **Study Phases:**
 - **12-week Primary Treatment Period:** Randomized, double-blind, placebo-controlled phase.
 - **12-week Open-label Period:** Patients on placebo switched to add-on **danicopan**.
 - **2-year Long-Term Extension (LTE):** All participants received add-on **danicopan** to assess sustained efficacy and safety [1] [2].

The following diagram illustrates the multi-phase workflow of the ALPHA clinical trial:



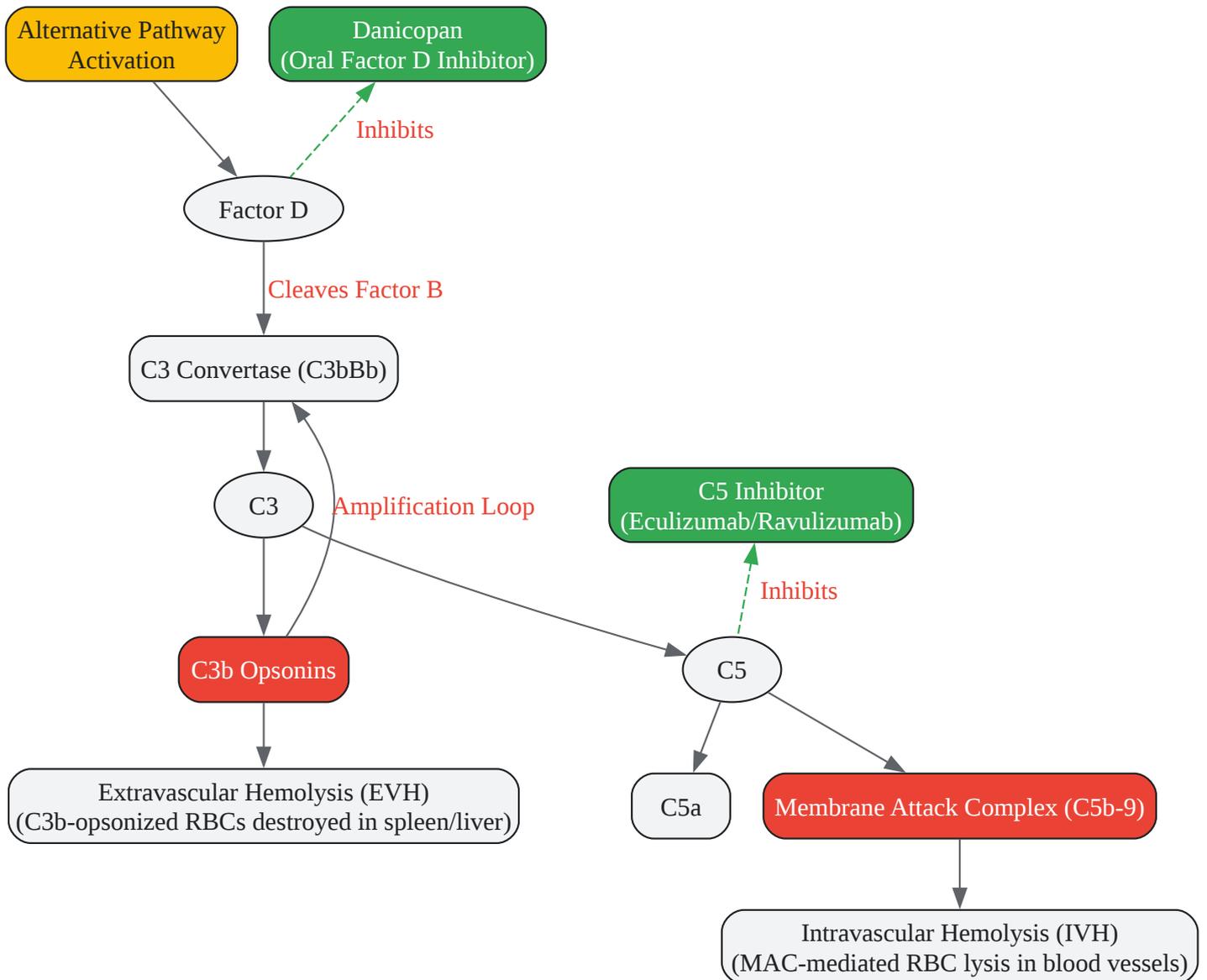
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Mechanism of Action and Therapeutic Target

Danicopan's efficacy stems from its novel mechanism that addresses a key limitation of C5 inhibitor therapy.

- **Therapeutic Target:** **Danicopan** is a **first-in-class, oral, small molecule inhibitor of complement factor D** [3] [4]. Factor D is a serine protease essential for the amplification of the Alternative Pathway (AP) of the complement system [3].
- **Mechanism:** By inhibiting factor D, **danicopan** selectively blocks the AP. This prevents the formation of C3 convertase (C3bBb), thereby reducing the opsonization of PNH red blood cells with C3 fragments, which is the primary driver of EVH [3].
- **Rationale for Add-on Therapy:** C5 inhibitors (eculizumab/ravulizumab) are highly effective at controlling **intravascular hemolysis (IVH)** by preventing the formation of the membrane attack complex (C5b-9). However, they do not address C3-mediated opsonization and subsequent EVH [3] [4]. **Danicopan** acts proximally in the complement cascade, controlling EVH while the co-administered C5 inhibitor maintains control over IVH [3]. This represents a "belt-and-suspenders" approach to complement inhibition in PNH [1].

The diagram below shows how **danicopan** and C5 inhibitors work together to control both major types of hemolysis in PNH:



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Safety Profile

The safety analysis from the ALPHA trial and its long-term extension showed that **danicopan** was generally well-tolerated. No new safety signals were identified with long-term use [1] [2].

- **Most Common Treatment-Emergent Adverse Events ($\geq 10\%$):** COVID-19 (21.3%), diarrhea (15%), headache (15%), pyrexia (13.8%), nausea (12.5%), and fatigue (10%) [2].
- **Breakthrough Hemolysis:** The rate was low, at 6 events per 100 patient-years [1].
- **Hepatic Events:** One serious adverse event of elevated liver enzymes (AST/ALT) coincident with breakthrough hemolysis was reported in an earlier phase II monotherapy study, which resolved without sequelae [4].

Conclusion for Research and Development

For researchers and drug development professionals, the data from the ALPHA trial validate that proximal complement inhibition at factor D is a viable and effective strategy.

- **Clinical Relevance:** **Danicopan** addresses a clear unmet need for the **10-20% of PNH patients** on C5 inhibitors who experience clinically significant EVH [2].
- **Sustained Efficacy:** The long-term data confirm that the dual complement pathway inhibition (Factor D + C5) provides **sustained control of both EVH and IVH** for at least 72 weeks [1].
- **Biomarker Correlation:** Efficacy was demonstrated through sustained improvements in key clinical biomarkers (hemoglobin, ARC, LDH) and patient-reported outcomes (FACIT-Fatigue) [1] [2].

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To cite this document: Smolecule. [danicopan phase III clinical trial efficacy results]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b524982#danicopan-phase-iii-clinical-trial-efficacy-results>]

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